molecular formula C18H12BrFN6OS B2574281 N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-01-9

N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2574281
CAS No.: 863460-01-9
M. Wt: 459.3
InChI Key: GXXKJXBHFKRNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12BrFN6OS and its molecular weight is 459.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The triazole and pyrimidine moieties are synthesized through cyclization reactions involving appropriate precursors. The thioacetamide group is introduced via nucleophilic substitution reactions.

Key Synthetic Steps:

  • Formation of Triazole : Reaction of 4-fluorophenyl with hydrazine derivatives to form the triazole ring.
  • Pyrimidine Synthesis : Cyclization of triazole with carbonyl compounds to create the pyrimidine structure.
  • Thioacetylation : Introduction of the thioacetamide group through reaction with thioacetic acid.

Anticancer Activity

Research has demonstrated that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. For instance, studies indicate that derivatives similar to this compound show cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of related compounds against human cancer cell lines (e.g., MCF-7 and Bel-7402). The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 10 µM, demonstrating potent anticancer activity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related triazole and pyrimidine derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans32 µg/mL

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. The presence of bromine and fluorine substituents can enhance lipophilicity and biological activity by facilitating membrane penetration.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN6OS/c19-11-1-5-13(6-2-11)23-15(27)9-28-18-16-17(21-10-22-18)26(25-24-16)14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXKJXBHFKRNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.